



Application Notes: Experimental Design Using SNU-216 Gastric Cancer Cell Line

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Compound of Interest		
Compound Name:	SK-216	
Cat. No.:	B10788295	Get Quote

Introduction

These application notes provide detailed protocols and experimental designs for the use of the SNU-216 human gastric carcinoma cell line. It is important to note that "**SK-216**" is a chemical inhibitor of plasminogen activator inhibitor-1 (PAI-1) and not a designated cell line.[1] Given the context of cell culture experimental design, this document focuses on the SNU-216 cell line, a widely used model in gastric cancer research.[2]

The SNU-216 cell line was established from a lymph node metastasis of a 33-year-old female patient with gastric carcinoma.[2][3] These cells are instrumental in studying the molecular mechanisms of gastric cancer, screening anti-cancer therapeutics, and investigating signal transduction pathways.[2][4]

Cell Line Characteristics

A summary of the key characteristics of the SNU-216 cell line is provided below.



Characteristic	Description	Reference
Origin	Human	[2][3]
Tissue Source	Metastatic Lymph Node (Stomach Cancer)	[2][3]
Morphology	Epithelial-like	[2]
Doubling Time	Approximately 36 hours	[3]
Key Genetic Feature	TP53 Mutation (p.Val216Met)	[3]
Growth Properties	Adherent	[5]

Experimental ProtocolsProtocol 1: Handling and Culturing of SNU-216 Cells

This protocol outlines the standard procedure for thawing, maintaining, and subculturing SNU-216 cells.

Materials:

- SNU-216 cells (frozen vial)
- Complete Growth Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1%
 Penicillin/Streptomycin
- Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
- 0.25% Trypsin-EDTA
- Sterile cell culture flasks (T-75)
- Sterile centrifuge tubes (15 mL, 50 mL)
- Water bath at 37°C
- CO2 Incubator (37°C, 5% CO2)



Inverted Microscope

Procedure:

- Thawing Frozen Cells:
 - 1. Rapidly thaw the frozen vial of SNU-216 cells in a 37°C water bath until a small ice crystal remains.[6]
 - 2. Aseptically transfer the cell suspension into a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
 - 3. Centrifuge the cell suspension at 150 x g for 5 minutes.[7]
 - 4. Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.
 - 5. Transfer the cell suspension to a T-75 culture flask.
 - 6. Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Maintaining Cultures:
 - 1. Monitor cell growth daily using an inverted microscope.
 - 2. Change the culture medium every 2-3 days to ensure an adequate supply of nutrients.
- Subculturing (Passaging):
 - 1. Subculture the cells when they reach 70-80% confluency.[8]
 - 2. Aspirate the old medium from the flask.
 - 3. Wash the cell monolayer once with 5-10 mL of sterile PBS.
 - 4. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell layer is covered.
 - 5. Incubate for 2-5 minutes at 37°C, or until cells detach. Gently tap the side of the flask to aid detachment.[7]



- 6. Add 8-10 mL of complete growth medium to inactivate the trypsin.
- 7. Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 150 x g for 5 minutes.
- 8. Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at a ratio of 1:3 to 1:6.

Protocol 2: Cytotoxicity Assay Using MTT

This protocol provides a method to assess the effect of a therapeutic compound (e.g., an inhibitor like **SK-216**) on the viability of SNU-216 cells.

Materials:

- SNU-216 cells in logarithmic growth phase
- Complete Growth Medium
- Therapeutic compound (e.g., SK-216)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Cell Seeding:
 - 1. Harvest and count SNU-216 cells as described in Protocol 1.
 - 2. Seed 5 x 10³ cells in 100 μ L of complete growth medium per well in a 96-well plate.
 - 3. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.



Compound Treatment:

- 1. Prepare serial dilutions of the therapeutic compound in complete growth medium.
- 2. Remove the medium from the wells and add 100 μ L of the diluted compound. Include a vehicle control (medium with DMSO or the solvent used for the compound) and a no-cell control (medium only).
- 3. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Assay:

- 1. After incubation, add 10 μ L of MTT solution to each well.
- 2. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- 3. Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- 4. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- 5. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

- 1. Subtract the absorbance of the no-cell control from all other readings.
- 2. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
- 3. Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary



Assay Parameter	Value	Description
Seeding Density (96-well plate)	5 x 10³ cells/well	Optimal for 24-72h proliferation/cytotoxicity assays.
Seeding Density (T-75 flask)	1.5 - 2.0 x 10 ⁶ cells	Recommended for routine subculturing.
Subculture Ratio	1:3 to 1:6	Based on achieving 70-80% confluency in 2-4 days.
Incubation Conditions	37°C, 5% CO2	Standard conditions for mammalian cell culture.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cytotoxicity experiment using the SNU-216 cell line.



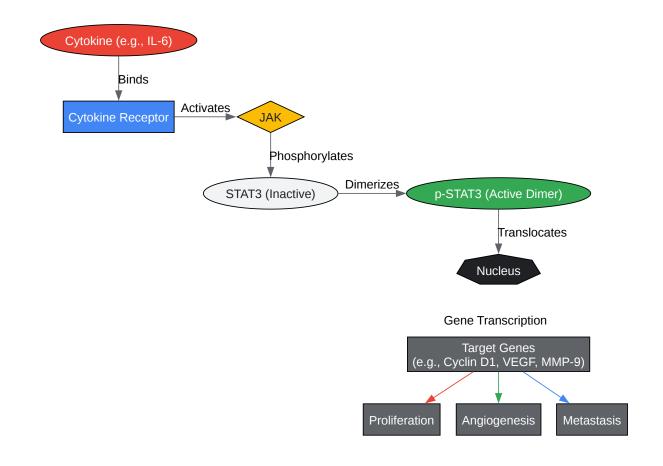
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Caption: Workflow for SNU-216 cytotoxicity assay.

STAT3 Signaling Pathway in Gastric Cancer

The STAT3 signaling pathway is frequently dysregulated in gastric cancer and is a common target for therapeutic intervention.[4] It plays a crucial role in cell proliferation, survival, and angiogenesis.





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Caption: Simplified STAT3 signaling pathway in gastric cancer.

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